N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,4,6-trimethylbenzenesulfonamide
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Overview
Description
N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,4,6-trimethylbenzenesulfonamide: is a synthetic organic compound characterized by its unique structure, which includes a tetrazole ring, a fluorophenyl group, and a trimethylbenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,4,6-trimethylbenzenesulfonamide typically involves multiple steps:
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Formation of the Tetrazole Ring: : The tetrazole ring can be synthesized by reacting 4-fluorobenzyl chloride with sodium azide in the presence of a copper catalyst under reflux conditions. This reaction forms 1-(4-fluorophenyl)-1H-tetrazole.
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Sulfonamide Formation: : The next step involves the reaction of 1-(4-fluorophenyl)-1H-tetrazole with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction typically occurs in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired sulfonamide compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Key considerations include:
Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, solvent, and catalyst concentrations.
Scalability: Using continuous flow reactors to handle large volumes and improve safety and efficiency.
Purification: Employing techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups on the benzene ring, forming corresponding sulfoxides or sulfones.
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Reduction: : Reduction reactions can target the tetrazole ring, potentially converting it to an amine derivative.
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Substitution: : The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Sodium methoxide or ammonia for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its tetrazole ring, which can coordinate with metal centers.
Material Science: Potential use in the development of new materials with specific electronic or photonic properties.
Biology and Medicine
Pharmaceuticals: Investigated for its potential as a drug candidate due to its unique structure, which may interact with biological targets in novel ways.
Biological Probes: Used in research to study enzyme interactions and receptor binding due to its ability to form stable complexes with proteins.
Industry
Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules.
Agriculture: Potential use in the development of new agrochemicals.
Mechanism of Action
The mechanism by which N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,4,6-trimethylbenzenesulfonamide exerts its effects involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity. The tetrazole ring can mimic carboxylate groups, allowing it to interact with active sites of enzymes.
Pathways Involved: Depending on the biological context, it may influence signaling pathways, metabolic processes, or gene expression.
Comparison with Similar Compounds
Similar Compounds
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2,4,6-trimethylbenzenesulfonamide: Similar structure but with a chlorine atom instead of fluorine.
N-((1-(4-methylphenyl)-1H-tetrazol-5-yl)methyl)-2,4,6-trimethylbenzenesulfonamide: Similar structure but with a methyl group instead of fluorine.
Uniqueness
Fluorine Substitution: The presence of the fluorine atom can significantly alter the compound’s electronic properties and biological activity, making it unique compared to its analogs.
Tetrazole Ring: Provides a distinct mode of interaction with biological targets, differentiating it from compounds with other heterocycles.
This detailed overview highlights the synthesis, reactions, applications, and unique features of N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,4,6-trimethylbenzenesulfonamide, providing a comprehensive understanding of this intriguing compound
Properties
IUPAC Name |
N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-2,4,6-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN5O2S/c1-11-8-12(2)17(13(3)9-11)26(24,25)19-10-16-20-21-22-23(16)15-6-4-14(18)5-7-15/h4-9,19H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWWCMUYCLMCOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC2=NN=NN2C3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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